molecular formula C23H19N3O6S2 B11144047 ((5Z)-5-{1-[2-(4-ethoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid

((5Z)-5-{1-[2-(4-ethoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid

Cat. No.: B11144047
M. Wt: 497.5 g/mol
InChI Key: DLWYLANMFFSWAW-VXPUYCOJSA-N
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Description

The compound ((5Z)-5-{1-[2-(4-ethoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid is a complex organic molecule that features a variety of functional groups, including indole, thiazolidine, and acetic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((5Z)-5-{1-[2-(4-ethoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Indole Moiety: Starting from an appropriate aniline derivative, the indole ring can be synthesized through a Fischer indole synthesis.

    Introduction of the Ethoxyanilino Group: This step involves the reaction of the indole derivative with 4-ethoxyaniline under suitable conditions to introduce the ethoxyanilino group.

    Formation of the Thiazolidine Ring: The thiazolidine ring can be formed by reacting the intermediate with a thioamide and an α-halo acid.

    Final Assembly: The final step involves the condensation of the intermediate with acetic acid under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

((5Z)-5-{1-[2-(4-ethoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

((5Z)-5-{1-[2-(4-ethoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism by which ((5Z)-5-{1-[2-(4-ethoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways involved would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

((5Z)-5-{1-[2-(4-ethoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid: can be compared with other similar compounds, such as:

    Indole derivatives: Compounds with similar indole structures but different substituents.

    Thiazolidine derivatives: Compounds with thiazolidine rings but different functional groups.

    Acetic acid derivatives: Compounds with acetic acid moieties but different attached groups.

The uniqueness of This compound lies in its combination of these functional groups, which may confer unique biological or chemical properties.

Properties

Molecular Formula

C23H19N3O6S2

Molecular Weight

497.5 g/mol

IUPAC Name

2-[(5Z)-5-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C23H19N3O6S2/c1-2-32-14-9-7-13(8-10-14)24-17(27)11-25-16-6-4-3-5-15(16)19(21(25)30)20-22(31)26(12-18(28)29)23(33)34-20/h3-10H,2,11-12H2,1H3,(H,24,27)(H,28,29)/b20-19-

InChI Key

DLWYLANMFFSWAW-VXPUYCOJSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC(=O)O)/C2=O

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC(=O)O)C2=O

Origin of Product

United States

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